molecular formula C13H15NO5 B7555706 2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid

2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid

Cat. No. B7555706
M. Wt: 265.26 g/mol
InChI Key: QZPYGLCZUADFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is also known as DCAA and is a derivative of phenylacetic acid. DCAA has been the subject of numerous studies due to its potential applications in various fields such as medicine, agriculture, and biotechnology. In

Mechanism of Action

The mechanism of action of DCAA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. DCAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. DCAA has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression. By inhibiting the activity of these enzymes and proteins, DCAA may be able to reduce inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
DCAA has been shown to have various biochemical and physiological effects in the body. In animal studies, DCAA has been shown to reduce inflammation and pain, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis. DCAA has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. In addition, DCAA has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCAA in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. DCAA has been shown to have anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. DCAA has also been shown to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth. However, one of the limitations of using DCAA in lab experiments is its potential toxicity. DCAA has been shown to be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of DCAA. One potential direction is the development of new drugs based on DCAA for the treatment of inflammatory diseases such as arthritis. Another potential direction is the development of new anticancer agents based on DCAA. Additionally, the herbicidal properties of DCAA may be further explored for the development of new herbicides. Finally, the unique properties of DCAA may be further studied for their potential applications in various fields such as biotechnology and materials science.
Conclusion:
In conclusion, 2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid is a chemical compound that has numerous potential applications in various scientific fields. The synthesis method of DCAA involves the reaction of phenylacetic acid with ethyl oxalyl chloride in the presence of triethylamine. DCAA has been extensively studied for its potential applications in medicine, agriculture, and biotechnology. The mechanism of action of DCAA is believed to involve the inhibition of certain enzymes and proteins in the body. DCAA has various biochemical and physiological effects in the body, including anti-inflammatory and analgesic properties, inhibition of cancer cell growth, and herbicidal properties. The advantages of using DCAA in lab experiments include its unique properties, while the limitations include its potential toxicity. Finally, there are numerous future directions for the study of DCAA, including the development of new drugs, anticancer agents, herbicides, and applications in biotechnology and materials science.

Synthesis Methods

The synthesis of DCAA involves the reaction of phenylacetic acid with ethyl oxalyl chloride in the presence of triethylamine. This reaction results in the formation of ethyl 2-[2-(phenylamino)phenyl]acetate, which is then converted to DCAA by reacting it with sodium hydroxide and 1,4-dioxane.

Scientific Research Applications

DCAA has been extensively studied for its potential applications in various scientific fields. In medicine, DCAA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. DCAA has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, DCAA has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In biotechnology, DCAA has been used as a building block for the synthesis of new compounds with potential applications in various fields.

properties

IUPAC Name

2-[2-(1,4-dioxane-2-carbonylamino)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)7-9-3-1-2-4-10(9)14-13(17)11-8-18-5-6-19-11/h1-4,11H,5-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYGLCZUADFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid

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